Rodorubicin
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Overview
Description
- Clinical applications include treating breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia .
- Administered via intravenous injection, it is often combined with other chemotherapy agents.
Doxorubicin: belongs to the anthracycline and antitumor antibiotic family. It is derived from the bacterium .
Preparation Methods
Synthetic Routes: Doxorubicin can be synthesized through various methods, including chemical modifications of daunorubicin (another anthracycline).
Industrial Production: Industrial-scale production involves fermentation of followed by purification and chemical modifications.
Chemical Reactions Analysis
Reactions: Doxorubicin undergoes several reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the reaction type. For example
Major Products: Reduction yields doxorubicinol (an active metabolite), while oxidation forms doxorubicinone.
Scientific Research Applications
Chemistry: Used as a model compound for studying drug interactions and redox chemistry.
Biology: Investigated for its impact on cellular processes and DNA damage.
Medicine: Vital in cancer treatment regimens.
Industry: Employed in drug development and research.
Mechanism of Action
DNA Interference: Doxorubicin inhibits topoisomerase II (both topo IIα and topo IIβ isoforms), disrupting DNA replication and repair.
Apoptosis: It induces apoptosis by damaging DNA and interfering with cell cycle progression.
Molecular Targets: Topoisomerase II, DNA, and cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Doxorubicin’s broad spectrum of activity and well-established clinical use set it apart.
Similar Compounds: Other anthracyclines like daunorubicin, epirubicin, and idarubicin.
Remember that doxorubicin has both benefits and potential side effects, and its use requires careful consideration by healthcare professionals. If you need further details or have additional questions, feel free to ask .
Properties
CAS No. |
96497-67-5 |
---|---|
Molecular Formula |
C48H64N2O17 |
Molecular Weight |
941.0 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1 |
InChI Key |
JXVAMODRWBNUSF-KZQKBALLSA-N |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cytorhodin S rodorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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